molecular formula C19H9F3N2O4S2 B2471343 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide CAS No. 477554-74-8

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

Cat. No. B2471343
CAS RN: 477554-74-8
M. Wt: 450.41
InChI Key: GCNOBVNFYGIBTL-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide” is a heterocyclic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized . The resulting alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, a compound with the formula C15H10O3S was reported to have a monoclinic crystal structure . Another compound with the formula C15H19N3O3S was reported to have a triclinic crystal structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of thiophen-2-carbaldehyde with rhodanine derivatives resulted in the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activities A study by Ramaganesh et al. (2010) detailed the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting the methodology involving key intermediates and resulting in compounds with varied biological properties, including antibacterial activity (Ramaganesh et al., 2010).

Antimicrobial Activity Raval et al. (2012) discussed the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds under microwave irradiation, noting their significant antibacterial and antifungal activities against a variety of strains, indicating the potential of chromene derivatives in antimicrobial applications (Raval et al., 2012).

Crystal Structure Analysis Research by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives provided insights into their crystal structures, which are fundamental for understanding the molecular interactions and properties of these compounds (Reis et al., 2013).

Antioxidant and Antibacterial Agents Subbareddy and Sumathi (2017) reported the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, highlighting their good antioxidant activity and effectiveness as antibacterial agents, showcasing the multifunctional potential of chromene derivatives in medicinal chemistry (Subbareddy & Sumathi, 2017).

Chemical Synthesis and Characterization Lukashenko et al. (2017) described the synthesis of 4H-chromenes and 1H-benzo[f]chromenes with potential for further transformation into various heterocyclic compounds, underlining the versatility of chromene derivatives in chemical synthesis (Lukashenko et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, some compounds showed moderate cytotoxicities against MCF-7 breast cancer cell line .

Future Directions

The future directions in the research of similar compounds include the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide' involves the synthesis of the chromene-3-carboxamide core followed by the introduction of the thiophene and thiazole moieties and the trifluoroacetyl group.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "2-bromoacetic acid", "thiourea", "2,2,2-trifluoroacetic anhydride", "triethylamine", "DMF", "DMSO", "EtOH", "NaOH", "HCl", "NaHCO3", "Na2SO4", "CH2Cl2", "Et2O", "MeOH" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxy-3-(2-bromoacetyl)coumarin by reacting 4-hydroxycoumarin with 2-bromoacetic acid in the presence of NaOH and DMF.", "Step 2: Synthesis of 4-oxo-3-(2-bromoacetyl)chromene by reacting 4-hydroxy-3-(2-bromoacetyl)coumarin with NaHCO3 and DMSO.", "Step 3: Synthesis of 4-oxo-3-(2-thiophen-2-ylacetyl)chromene by reacting 4-oxo-3-(2-bromoacetyl)chromene with 2-aminothiophenol in the presence of EtOH and HCl.", "Step 4: Synthesis of 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide by reacting 4-oxo-3-(2-thiophen-2-ylacetyl)chromene with thiourea, 2,2,2-trifluoroacetic anhydride, and triethylamine in the presence of CH2Cl2 and Et2O." ] }

CAS RN

477554-74-8

Molecular Formula

C19H9F3N2O4S2

Molecular Weight

450.41

IUPAC Name

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

InChI

InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27)

InChI Key

GCNOBVNFYGIBTL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4

solubility

not available

Origin of Product

United States

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